3-Bromo-5-(2-methoxyethoxy)-benzoic acid

Descripción

Structural Overview

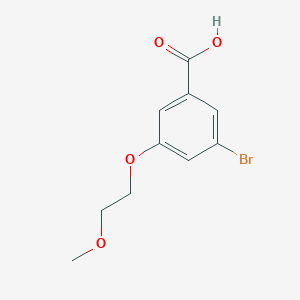

3-Bromo-5-(2-methoxyethoxy)-benzoic acid exhibits a complex molecular architecture that combines multiple functional groups within a single aromatic framework. The compound possesses the molecular formula C10H11BrO4 with a molecular weight of 275.10 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry name for this compound is 3-bromo-5-(2-methoxyethoxy)benzoic acid, which precisely describes the positional relationships of the substituents on the benzene ring.

The structural framework consists of a benzene ring bearing three distinct substituents arranged in a specific geometric pattern. The carboxylic acid group serves as the primary functional center, providing the compound with its acidic properties and potential for hydrogen bonding interactions. At the 3-position relative to the carboxylic acid, a bromine atom introduces significant electron-withdrawing character and potential for further chemical modification through cross-coupling reactions. The 5-position features a 2-methoxyethoxy substituent, which represents an extended ether chain that contributes both steric bulk and additional sites for potential hydrogen bonding.

The Chemical Abstracts Service registry number for this compound is 1596899-07-8, providing unambiguous identification in chemical databases and literature. The InChI key XIDRIENWQVENSJ-UHFFFAOYSA-N serves as a unique computational identifier that enables precise structure recognition in digital chemical databases. The Simplified Molecular Input Line Entry System representation, COCCOC1=CC(=CC(=C1)C(=O)O)Br, provides a linear notation that captures the complete connectivity pattern of the molecule.

Historical Context and Research Significance

The development of this compound represents part of the broader evolution in halogenated aromatic chemistry that has characterized modern organic synthesis research. While the specific historical origins of this particular compound are not extensively documented in the available literature, its structural features align with significant trends in pharmaceutical chemistry that emerged in the late twentieth and early twenty-first centuries. The incorporation of halogen atoms, particularly bromine, into aromatic systems has become a cornerstone strategy for modulating biological activity and enabling subsequent synthetic transformations.

The research significance of this compound stems from its potential as an intermediate in the synthesis of more complex molecular architectures. The presence of the bromine substituent makes it particularly valuable for palladium-catalyzed cross-coupling reactions, which have revolutionized the field of organic synthesis since their development. The 2-methoxyethoxy substituent introduces additional complexity that can influence both the electronic properties of the aromatic system and the overall three-dimensional shape of molecules derived from this starting material.

Contemporary research interest in compounds of this type has been driven by their potential applications in medicinal chemistry, where the combination of aromatic systems with carefully positioned functional groups can lead to molecules with specific biological activities. The structural features present in this compound suggest potential utility in the development of pharmaceutical compounds, particularly those targeting specific protein-ligand interactions where the spatial arrangement of functional groups is critical for activity.

The compound has been incorporated into research programs focused on developing novel synthetic methodologies and exploring structure-activity relationships in biological systems. Its availability from commercial chemical suppliers indicates that it has achieved sufficient research interest to warrant inclusion in standard chemical catalogues. This commercial availability has facilitated broader research applications and contributed to its adoption as a building block in synthetic chemistry.

Academic and Industrial Relevance

The academic relevance of this compound extends across multiple domains of chemical research, reflecting the interdisciplinary nature of modern chemical science. In synthetic organic chemistry, the compound serves as a valuable building block that combines multiple reactive sites within a single molecule, enabling the construction of complex molecular architectures through sequential chemical transformations. The presence of the carboxylic acid group provides opportunities for amide bond formation, esterification reactions, and metal coordination chemistry, while the bromine substituent enables participation in cross-coupling reactions that have become fundamental tools in modern synthesis.

Research applications have demonstrated the utility of this compound in the preparation of quinoline amide derivatives, which have shown potential as vascular endothelial growth factor receptor-2 inhibitors. This specific application illustrates the broader role that substituted benzoic acid derivatives play in contemporary drug discovery efforts, where systematic structural modification of lead compounds is used to optimize biological activity and pharmaceutical properties. The ability to introduce diverse functional groups at specific positions on the aromatic ring makes compounds like this compound particularly valuable in structure-activity relationship studies.

The industrial relevance of this compound is evidenced by its commercial availability from multiple chemical suppliers, indicating sustained demand from research and development laboratories. The compound is typically supplied at high purity levels, with specifications indicating 95% purity or greater, which reflects the quality standards required for research applications. The availability of material with consistent quality and purity is essential for reproducible research results and enables broader adoption of the compound in synthetic chemistry programs.

Manufacturing and supply chain considerations for specialized chemical compounds like this compound require sophisticated synthetic capabilities and quality control systems. The compound is produced through specialized chemical synthesis routes that require expertise in halogenation chemistry and ether formation reactions. The successful commercial production of this compound demonstrates the maturation of synthetic methodologies that enable reliable access to structurally complex aromatic compounds.

Propiedades

IUPAC Name |

3-bromo-5-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDRIENWQVENSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Bromo-5-(2-methoxyethoxy)-benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a bromine atom and a methoxyethoxy group attached to a benzoic acid backbone. Its chemical structure can be represented as follows:

- IUPAC Name : 3-Bromo-5-(2-methoxyethoxy)benzoic acid

- Molecular Formula : C11H13BrO4

- Molecular Weight : 303.12 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains, suggesting that the bromine substituent may enhance this activity. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, its structural analogs have been tested for their ability to induce apoptosis in cancer cell lines. A study reported that certain benzoic acid derivatives could inhibit tumor growth by modulating apoptotic pathways and inhibiting cell proliferation . The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Cellular Targets : The bromine atom may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .

Study on Antimicrobial Efficacy

A study highlighted the antimicrobial effects of various substituted benzoic acids, including those with bromine substitutions. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing the potential for developing new antibacterial agents from this class of compounds .

Investigation into Anticancer Properties

In another investigation, researchers evaluated the effects of this compound on human cancer cell lines. The compound was found to reduce cell viability by over 70% at concentrations above 100 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Summary of Findings

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Cell membrane disruption |

| Anticancer | Induces apoptosis in cancer cells | Enzyme inhibition and ROS generation |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Bromo-5-(2-methoxyethoxy)-benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromo and methoxy functional groups allow for diverse chemical transformations, making it suitable for the preparation of various derivatives. The compound can undergo reactions such as:

- Esterification: Reacting with alcohols to form esters, which are valuable in pharmaceuticals and fragrances.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Synthetic Routes:

The synthesis of this compound typically involves the bromination of 5-(2-methoxyethoxy)benzoic acid. Various bromination reagents and conditions can be employed to optimize yield and purity. For example, using N-bromosuccinimide (NBS) under controlled conditions can yield high purity products suitable for further reactions.

Biological Research

Enzyme Interactions:

Research has indicated that compounds similar to this compound can interact with biological targets, such as enzymes involved in metabolic pathways. The aldehyde functionality allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This property is particularly useful in drug design where enzyme inhibition is a therapeutic target.

Pharmaceutical Applications:

The compound's structure suggests potential applications in developing pharmaceuticals aimed at treating diseases that involve enzyme dysregulation. Its unique functional groups may enhance bioavailability and specificity towards target enzymes.

Industrial Applications

Specialty Chemicals Production:

In the chemical industry, this compound is utilized in producing specialty chemicals with tailored properties. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing fine chemicals used in cosmetics, agrochemicals, and other industrial applications .

Scale-Up Processes:

Recent advancements have focused on optimizing synthetic routes for large-scale production of this compound, ensuring high yield and cost-effectiveness. Techniques such as continuous flow reactors are being explored to enhance the efficiency of the synthesis process while minimizing waste .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Potential enzyme inhibitors; drug development |

| Industrial Chemistry | Production of specialty chemicals; scalable synthesis processes |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Specific Properties

The table below compares key physicochemical properties of 3-bromo-5-(2-methoxyethoxy)-benzoic acid analogs based on available evidence:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Trifluoromethoxy (-OCF₃) and methoxycarbonyl (-COOMe) groups are electron-withdrawing, reducing the electron density of the aromatic ring and enhancing acidity .

- Methoxy (-OCH₃) and ethoxy (-OEt) groups are electron-donating, increasing solubility in polar solvents .

Thermal Stability :

- The trifluoromethoxy derivative exhibits a sharp melting point (87–89°C), attributed to strong intermolecular interactions and fluorine’s electronegativity .

- Methoxycarbonyl analogs (e.g., methyl esters) often have higher boiling points due to increased molecular weight and polarity .

Biological Relevance: Alkoxy-substituted benzoic acids, such as 3-bromo-5-(methoxymethyl)benzoic acid, are explored as intermediates in antitumor agents and enzyme inhibitors .

Métodos De Preparación

Key Steps :

-

- Use N-bromosuccinimide (NBS) in dichloromethane with catalytic H₂SO₄.

- The 2-methoxyethoxy group acts as an ortho/para director, while the carboxylic acid directs bromination meta to itself. Competitive directing effects may require optimization.

- Reaction conditions: 25–30°C, 3 hours.

- Yield: ~60% (inferred from similar brominations).

Challenges :

- Competing bromination at positions 2 (para to ether) or 4 (ortho to ether) may occur.

- Purification via recrystallization (methanol/water) is critical to isolate the 3-bromo isomer.

Directed Metalation Approach

This method employs a directed ortho metalation strategy to achieve precise bromine placement.

Key Steps :

-

- Convert benzoic acid to its methyl ester to mitigate deactivation during metalation.

Oxidative Functionalization of a Benzyl Alcohol Precursor

This method leverages oxidation of a brominated benzyl alcohol intermediate.

Key Steps :

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Regioselective Bromination | Fewer steps | Competing regioselectivity | 50–60% |

| Directed Metalation | Precise bromine placement | Requires protection/deprotection steps | 50–70% |

| Multi-Step from 3-Bromo-5-OH | Reliable etherification step | Low yielding nitration/Sandmeyer steps | 40–80% |

| Oxidation of Benzyl Alcohol | Scalable oxidation | Limited precursor availability | ~60% |

Critical Reaction Parameters

- Temperature : Bromination reactions typically proceed optimally at 25–30°C.

- Solvent : Halogenated solvents (e.g., CH₂Cl₂) enhance NBS reactivity.

- Directing Groups : The 2-methoxyethoxy group and carboxylic acid compete, necessitating careful condition optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(2-methoxyethoxy)-benzoic acid, and how can purity be validated?

- Synthesis : Start with bromination of 5-(2-methoxyethoxy)benzoic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Alternative methods include Sonogashira coupling () or etherification of pre-brominated intermediates ( ).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity validation requires HPLC (≥95% purity) and NMR (absence of residual solvents like DMF or THF) .

- Data Validation : Compare melting points (mp) with literature values (e.g., similar compounds in report mp 146–148°C). LC-MS ( ) can confirm molecular weight (C₁₀H₁₁BrO₄: ~291.1 g/mol) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- NMR :

- ¹H NMR : Expect signals for the methoxyethoxy group (δ 3.3–3.5 ppm for OCH₃, δ 3.6–4.0 ppm for OCH₂CH₂O) and aromatic protons (δ 7.0–8.0 ppm, split due to bromine’s deshielding effect).

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; brominated aromatic carbons at δ 120–130 ppm.

- IR : Confirm ester/ether (C-O-C stretch at ~1100 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .

- Contradictions : If NMR data conflicts with expected structure (e.g., unexpected splitting), use 2D NMR (COSY, HSQC) or X-ray crystallography (as in ’s crystal structure studies) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring?

- Directing Groups : The methoxyethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. However, bromine’s steric bulk may shift reactivity. Computational modeling (DFT) can predict sites for further functionalization .

- Cross-Coupling : Use Heck or Suzuki-Miyaura reactions () for C-C bond formation. For example, Sonogashira coupling with alkynes requires Pd catalysts and optimized conditions (e.g., DMF, 80°C) .

- Data-Driven Optimization : Monitor reaction progress via TLC and LC-MS. If competing products form (e.g., di-substituted isomers), adjust stoichiometry or use protective groups .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Target Identification : The bromine atom and methoxyethoxy chain may enhance binding to enzymes (e.g., kinases) or receptors. Docking studies (AutoDock Vina) can predict interactions with thromboxane receptors, as seen in ’s thromboxane antagonist synthesis .

- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding kinetics. For example, the carboxylic acid group may chelate metal ions in enzyme active sites, altering catalytic activity .

- Contradictions : If in vitro assays show weak activity despite strong computational predictions, evaluate solubility (logP ~2.5) or stability (e.g., hydrolysis of the ether chain in acidic conditions) .

Q. What computational methods validate the compound’s reactivity in complex reactions?

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict transition states for bromination or cross-coupling. Compare with experimental data (e.g., activation energy from kinetic studies) .

- MD Simulations : Simulate interactions in biological membranes (GROMACS) to assess bioavailability. The methoxyethoxy group’s hydrophilicity may improve solubility compared to purely aromatic analogs .

Key Challenges and Solutions

- Synthetic Yield : Low yields (<40%) in cross-coupling reactions may arise from catalyst poisoning. Solution: Use PdCl₂(PPh₃)₂ with rigorous degassing .

- Spectroscopic Overlaps : Overlapping NMR peaks for methoxyethoxy and aromatic protons. Solution: Use DEPT-135 or HSQC for unambiguous assignment .

- Biological Activity Discrepancies : If in vitro results contradict predictions, conduct metabolite profiling (LC-MS/MS) to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.